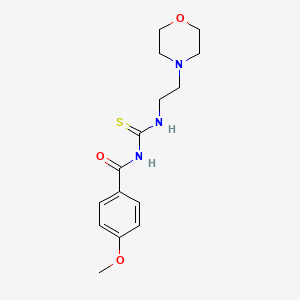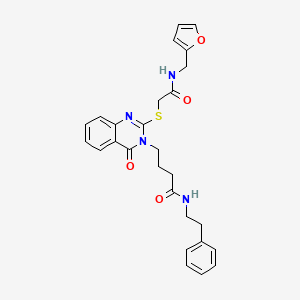
2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride: is a chemical compound that features a piperidine ring substituted with a 3-trifluoromethyl-benzyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-trifluoromethyl-benzyl chloride from 3-trifluoromethyl-benzyl alcohol using thionyl chloride.
Nucleophilic Substitution: The 3-trifluoromethyl-benzyl chloride is then reacted with piperidine in the presence of a base such as sodium carbonate to form 2-(3-Trifluoromethyl-benzyl)-piperidine.
Hydrochloride Formation: The final step involves the conversion of 2-(3-Trifluoromethyl-benzyl)-piperidine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a methyl group under specific conditions.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Methyl-substituted piperidine derivatives.
Substitution: Various substituted benzyl-piperidine derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.
Biology and Medicine:
Pharmacology: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Biochemical Research: It can be used as a probe to study the interactions of piperidine derivatives with biological macromolecules.
Industry:
Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.
Agrochemicals: The compound’s derivatives may have applications in the development of new agrochemicals.
作用機序
The mechanism by which 2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride exerts its effects depends on its specific application. In pharmacology, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its molecular targets.
類似化合物との比較
- 2-(3-Trifluoromethyl-phenyl)-piperidine hydrochloride
- 2-(3-Trifluoromethyl-benzyl)-morpholine hydrochloride
- 2-(3-Trifluoromethyl-benzyl)-pyrrolidine hydrochloride
Comparison:
- Structural Differences: While these compounds share the trifluoromethyl-benzyl group, they differ in the heterocyclic ring (piperidine, morpholine, pyrrolidine).
- Unique Properties: The presence of the piperidine ring in 2-(3-Trifluoromethyl-benzyl)-piperidine hydrochloride may confer distinct pharmacokinetic and pharmacodynamic properties compared to its analogs.
- Applications: Each compound may have unique applications based on its structural features, with this compound being particularly suited for central nervous system-related research.
特性
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N.ClH/c14-13(15,16)11-5-3-4-10(8-11)9-12-6-1-2-7-17-12;/h3-5,8,12,17H,1-2,6-7,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFRESSJJYDIME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CC2=CC(=CC=C2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride](/img/structure/B2807927.png)
![3-(2-chlorophenyl)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2807928.png)




![Methyl 6-benzyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2807937.png)
![4-Benzyl-1-{imidazo[1,2-b]pyridazine-6-carbonyl}piperidine](/img/structure/B2807940.png)


![2-cyclopropyl-4-methyl-6-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)pyrimidine](/img/structure/B2807946.png)
![3-{2-[4-(tert-Butoxycarbonyl)piperazino]ethoxy}-2-thiophenecarboxylic acid](/img/structure/B2807947.png)
![5-chloro-2-(methylsulfanyl)-N-[6-(piperidin-1-yl)pyridin-3-yl]pyrimidine-4-carboxamide](/img/structure/B2807948.png)
